molecular formula C5H11NO B596212 3-Amino-1-methylcyclobutan-1-ol CAS No. 1363381-58-1

3-Amino-1-methylcyclobutan-1-ol

Cat. No.: B596212
CAS No.: 1363381-58-1
M. Wt: 101.149
InChI Key: FAAHPGXMUSQMLD-UHFFFAOYSA-N
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Description

3-Amino-1-methylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methylcyclobutan-1-ol can be achieved through several methods. One efficient method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1-methylcyclobutanone with reducing agents can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-methylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Amino-1-methylcyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 3-Amino-1-methylcyclobutan-1-ol is unique due to the presence of both amino and hydroxyl groups on the cyclobutane ring, which imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

3-amino-1-methylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)2-4(6)3-5/h4,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAHPGXMUSQMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737925
Record name 3-Amino-1-methylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-26-3
Record name 3-Amino-1-methylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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